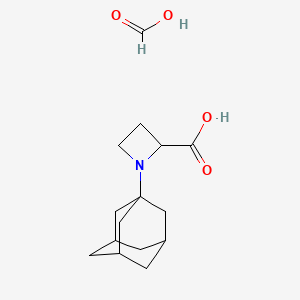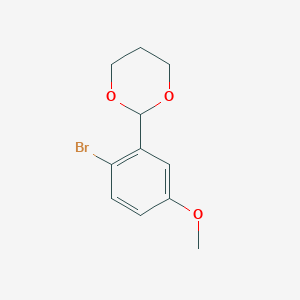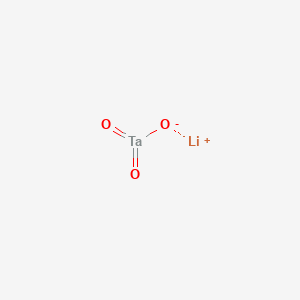
lithium;oxido(dioxo)tantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tantalate, with the chemical formula LiTaO₃, is an inorganic compound known for its unique optical, piezoelectric, and pyroelectric properties . It is a white, diamagnetic, water-insoluble solid that adopts a perovskite structure . This compound is widely used in various technological applications due to its exceptional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tantalate is typically synthesized by treating tantalum (V) oxide (Ta₂O₅) with lithium oxide (Li₂O) . The reaction is carried out under high-temperature conditions to facilitate the formation of the desired compound. The use of excess alkali results in the formation of water-soluble polyoxotantalates .
Industrial Production Methods: In industrial settings, single crystals of lithium tantalate are produced using the Czochralski method . This method involves pulling single crystals from the melt, which allows for the production of high-purity and defect-free crystals suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Lithium tantalate undergoes several types of chemical reactions, including:
Oxidation: Lithium tantalate can be oxidized under specific conditions, although it is generally stable in its oxidized form.
Reduction: Reduction reactions can alter the oxidation state of tantalum within the compound.
Substitution: Substitution reactions can occur, where lithium or tantalum atoms are replaced by other elements.
Common Reagents and Conditions: Common reagents used in reactions involving lithium tantalate include strong acids and bases, which can facilitate the substitution and reduction processes. High temperatures are often required to drive these reactions to completion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce lower oxidation state tantalum compounds, while substitution reactions can yield various lithium or tantalum derivatives.
Scientific Research Applications
Lithium tantalate has a wide range of scientific research applications, including but not limited to:
Chemistry:
- Used in nonlinear optics for frequency doubling and other optical applications .
- Employed in infrared spectrophotometers as a standard detector element .
Biology:
- Utilized in biosensors due to its piezoelectric properties, which can detect biological interactions.
Medicine:
- Investigated for its potential use in medical imaging and diagnostic devices.
Industry:
Mechanism of Action
The mechanism by which lithium tantalate exerts its effects is primarily related to its piezoelectric and pyroelectric properties. These properties arise from the non-centrosymmetric crystal structure of lithium tantalate, which allows for the generation of electric charges in response to mechanical stress or temperature changes . The molecular targets and pathways involved include the alignment of dipoles within the crystal lattice, which generates an electric field.
Comparison with Similar Compounds
Lithium niobate (LiNbO₃): Similar to lithium tantalate in terms of structure and properties, but with different applications and performance characteristics.
Barium titanate (BaTiO₃): Another ferroelectric material with piezoelectric properties, commonly used in capacitors and sensors.
Uniqueness of Lithium Tantalate: Lithium tantalate is unique due to its higher photorefractive resistance compared to lithium niobate, making it more suitable for certain optical applications . Additionally, its smaller temperature frequency coefficient (TCF) provides better stability for high-precision devices .
Properties
IUPAC Name |
lithium;oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.Ta/q+1;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFJATMCNLSYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Ta](=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3Ta |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Chlorospiro[indoline-3,4'-piperidin]-1-yl)ethanone](/img/structure/B8112861.png)
![N,N-Diethyl-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxamide](/img/structure/B8112862.png)
![Rel-(3As,7R,8As)-2-(4-Chlorobenzyl)Octahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8112870.png)
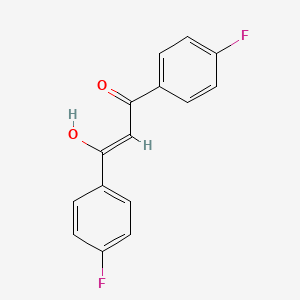
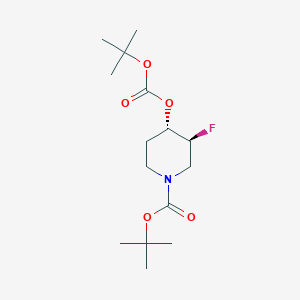
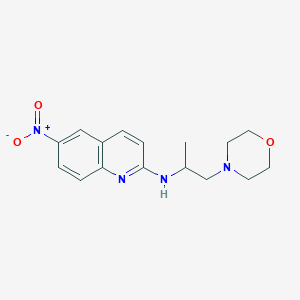
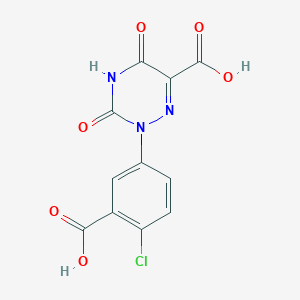
![(1R,5S)-7-Benzyl 9-tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B8112895.png)
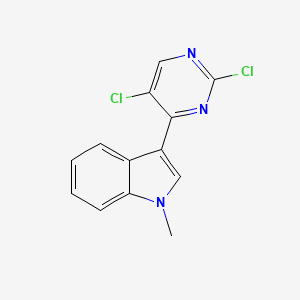
![4,5-Dihydro-1h-pyrazolo[3,4-f]quinoline-3-carboxylic acid](/img/structure/B8112910.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B8112941.png)
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethylMethanesulfonate](/img/structure/B8112943.png)
